molecular formula C12H10ClF3N4 B1530371 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine CAS No. 1357147-51-3

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine

Cat. No.: B1530371
CAS No.: 1357147-51-3
M. Wt: 302.68 g/mol
InChI Key: WKNFLTDZVMEARD-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine (CAS: 1357147-51-3) is a heterocyclic molecule featuring a pyrimidine core substituted with a dimethylamine group at position 4 and a methyl group at position 4. The pyridine ring at position 2 of the pyrimidine is further substituted with chlorine and a trifluoromethyl group at positions 3 and 5, respectively. Its molecular formula is C₁₂H₁₀ClF₃N₄, with a molecular weight of 302.69 g/mol .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4/c1-6-3-9(17-2)20-11(19-6)10-8(13)4-7(5-18-10)12(14,15)16/h3-5H,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFLTDZVMEARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine, known by its CAS number 339100-38-8, is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H14_{14}ClF3_3N2_2O2_2
  • Molecular Weight : 370.754 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 467.0 °C at 760 mmHg
  • Flash Point : 236.2 °C

The compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is crucial for DNA synthesis and cell proliferation .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including the target compound, possess anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer), PC3 (prostate cancer), and Hela (cervical cancer). The IC50 values indicated that these compounds exhibit significant inhibitory effects on tumor cell growth .

Cell Line IC50 Value (µM) Reference
MDA-MB-23127.6
PC3Not specified
HelaNot specified

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Pyrimidine derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Case Studies

  • Inhibition of Tumor Growth :
    A study investigated the effects of several pyrimidine derivatives on the MDA-MB-231 cell line. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to others, suggesting a structure-activity relationship that could guide future drug design .
  • Synthesis and Evaluation :
    A recent synthesis of trifluoromethyl pyrimidine derivatives revealed that these compounds could effectively inhibit cell proliferation in several cancer models. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antiviral activity. The presence of the trifluoromethyl group in this compound may improve its efficacy against viral enzymes such as reverse transcriptase, which is crucial for the replication of retroviruses.

Anticancer Activity

Studies have shown that similar pyridine derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other molecular targets relevant to cancer progression .

Development of Antibacterial Agents

The compound's structure suggests potential activity against bacterial infections. Trifluoromethylated compounds are known to disrupt bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Pesticide Development

The synthesis of pesticides often incorporates compounds like this due to their enhanced stability and effectiveness. The trifluoromethyl group contributes to the lipophilicity necessary for better absorption by plants and pests .

Herbicides

Research has indicated that similar pyridine derivatives are effective as herbicides, targeting specific biochemical pathways in plants to inhibit growth. This compound may serve as a precursor for developing novel herbicides with improved selectivity and reduced environmental impact.

Synthesis and Derivatives

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Reagents : Common reagents include chlorinating agents and trifluoromethylating agents.
  • Reaction Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of similar trifluoromethylated compounds against HIV reverse transcriptase. Results demonstrated a significant decrease in viral replication at low micromolar concentrations, suggesting that this class of compounds could lead to new antiviral therapies.

Case Study 2: Agrochemical Performance

Research conducted by an agrochemical company assessed the herbicidal activity of a related compound in field trials. Results indicated that the compound effectively controlled weed populations with minimal phytotoxicity to crops, showcasing its potential for agricultural use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinamine Derivatives

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine
  • Molecular Formula : C₁₇H₁₂ClF₃N₄
  • Molecular Weight : 364.76 g/mol
  • CAS Number: 1357147-49-9 . Structural Difference: Replaces the N-methyl group in the target compound with a phenyl ring.
Diflumetorim
  • Structure : 5-Chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine
  • Use : Acaricide .
    Comparison : Shares the pyrimidinamine core but includes a difluoromethoxy-phenylpropyl chain. This enhances its lipophilicity, making it suitable for penetrating insect cuticles.
Pyrimidifen
  • Structure: 5-Chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine
  • Use : Insecticide .
    Comparison : Features ethyl and ethoxyethyl substituents, increasing steric bulk and altering metabolic stability compared to the target compound.

Pyridine-Based Agrochemicals

Haloxyfop Methyl Ester
  • Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate
  • Molecular Formula: C₁₆H₁₃ClF₃NO₄
  • CAS : 69806-40-2
  • Use: Herbicide . Comparison: Contains the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety linked via an ether bond to a phenoxypropanoate group. The ester functional group enhances its mobility in plant tissues, unlike the pyrimidinamine core of the target compound.
Fluazifop
  • Structure: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
  • Use : Herbicide .
    Comparison : Replaces chlorine with a hydrogen atom on the pyridine ring, reducing steric hindrance and possibly altering target enzyme specificity.

Chloro-Trifluoromethyl Pyridine/Pyrimidine Hybrids

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
  • Molecular Formula : C₇H₅ClF₃N₂
  • CAS: Not specified in evidence .
MAPA (3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine)
  • Molecular Formula : C₁₃H₆Cl₂F₆N₄O₂
  • CAS: 169327-83-7 .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use
Target Compound C₁₂H₁₀ClF₃N₄ 302.69 1357147-51-3 Research chemical
6-Methyl-N-phenyl variant C₁₇H₁₂ClF₃N₄ 364.76 1357147-49-9 Research chemical
Diflumetorim C₁₅H₁₇ClF₂N₃O 346.76 Not provided Acaricide
Haloxyfop Methyl Ester C₁₆H₁₃ClF₃NO₄ 383.73 69806-40-2 Herbicide
MAPA C₁₃H₆Cl₂F₆N₄O₂ 453.11 169327-83-7 Agrochemical intermediate

Research Findings and Implications

  • Trifluoromethyl and Chloro Synergy : The 3-chloro-5-(trifluoromethyl)-pyridinyl group (common in haloxyfop and the target compound) enhances resistance to metabolic degradation and improves target binding in enzymes like acetyl-CoA carboxylase in weeds .
  • Pyrimidinamine vs. Ester Functionality : Pyrimidinamine derivatives (e.g., diflumetorim) exhibit systemic acaricidal activity, while ester-containing compounds (e.g., haloxyfop) are more effective as foliar herbicides due to enhanced translocation .
  • Structural Flexibility : Adding phenyl or alkyl groups (as in the N-phenyl variant) increases steric bulk, which can either enhance or reduce bioactivity depending on the target’s active site geometry .

Preparation Methods

Preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine as a Key Intermediate

A patented method describes the preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine, which is a crucial intermediate for the target compound. The method involves:

  • Dissolving 3-chloro-2-R-5-trifluoromethylpyridine in a suitable solvent (e.g., methanol or acetone).
  • Adding an activating agent such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • Heating under reflux for 4–6 hours to form an organic salt.
  • Filtering and vacuum drying the salt.
  • Reacting the organic salt with cyanide in a biphasic system of dichloromethane and water at low temperature (0–10 °C) for 2–3 hours.
  • Acid-base extraction and washing steps to purify the nitrile intermediate.
  • Vacuum distillation to isolate the 3-chloro-2-cyano-5-trifluoromethylpyridine with yields around 85.7%.

This process avoids the use of highly toxic nitrile solvents by employing dichloromethane, which is less miscible with water, facilitating solvent recycling and reducing environmental impact.

Coupling with the Pyrimidinamine Core

The pyrimidine fragment, N,6-dimethyl-4-pyrimidinamine, is coupled to the functionalized pyridine intermediate through nucleophilic aromatic substitution or amidation reactions.

Thiocarbonyldiimidazole-Assisted Coupling

A medicinal chemistry study reports the use of 1,1′-thiocarbonyldiimidazole as a coupling agent to synthesize related pyridinyl-pyrimidinamine derivatives. The process involves:

  • Reacting 4-methylpyridin-2-amine with substituted arylpiperazines or related amines at moderate temperatures (~40 °C).
  • Generating carbothioamide linkages that facilitate the formation of the target molecule’s framework.
  • Subsequent modifications such as Boc deprotection and arylation steps using palladium catalysis and copper catalysis to introduce various substituents on the pyrimidine ring.

While this method is described for analogues, it is adaptable to the synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine by selecting appropriate amine and pyrimidine precursors.

Amide Bond Formation and Amidation

Other methods involve forming amide bonds between aminopyrimidine derivatives and carboxylic acid or acid chloride derivatives of the pyridine moiety. Typical reagents include:

  • Thionyl chloride for acid chloride formation.
  • Carbodiimides such as N,N-dicyclohexylcarbodiimide (DCC) for coupling.
  • Use of pyridine or DMF as solvents.
  • Reaction conditions include room temperature stirring or reflux, followed by purification via column chromatography.

Process Optimization and Environmental Considerations

  • Use of low-toxicity solvents such as dichloromethane instead of acetonitrile or propionitrile to reduce environmental impact.
  • Recycling of solvents and minimizing hazardous waste.
  • Control of reaction parameters such as temperature (0–80 °C), pH (2–7), and reaction times (2–6 hours) to maximize yield and purity.
  • Vacuum drying and distillation steps to isolate intermediates and final products efficiently.

Summary Table of Preparation Steps

Step Reaction/Process Description Conditions/Notes Yield/Outcome Reference
1 Dissolution of 3-chloro-2-R-5-trifluoromethylpyridine in solvent (methanol/acetone) Add activating agent (triethylamine, DMAP), reflux 4–6 h Organic salt formation
2 Reaction of organic salt with hydrocyanic acid in dichloromethane/water biphasic system Stir at 0–10 °C for 2–3 h, pH adjustment and washing 3-chloro-2-cyano-5-trifluoromethylpyridine isolated
3 Vacuum distillation of organic phase fraction 60 °C, 2 mmHg vacuum Yield ~85.7%
4 Coupling of pyrimidinamine with pyridinyl intermediate using thiocarbonyldiimidazole 40 °C, moderate heating Formation of carbothioamide linkage
5 Amidation via acid chloride or carbodiimide coupling Room temp to reflux, pyridine/DMF solvent Amide bond formation
6 Purification Column chromatography, crystallization Pure target compound

Research Findings and Observations

  • The synthesis of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety is efficiently achieved via nucleophilic substitution and cyanide addition, with good yields and scalability.
  • The coupling chemistry with the pyrimidinamine core is versatile, allowing for structural modifications and optimization of pharmacological properties.
  • Environmental and safety considerations are addressed by selecting appropriate solvents and recycling strategies, which are crucial for industrial-scale synthesis.
  • The use of catalytic systems (e.g., Pd, Cu catalysts) in arylation and substitution reactions enhances the efficiency and selectivity of the synthetic steps.

Q & A

Basic: What are the common synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with halogenation and functionalization of pyridine/pyrimidine cores. For example, a related trifluoromethylpyridine intermediate (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can be synthesized via chlorination and fluorination steps, as described in a four-step process using 3-methylpyridine as a starting material . Key parameters include:

  • Temperature control : Chlorination steps often require reflux conditions (e.g., 80–100°C), while fluorination may need lower temperatures to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in pyrimidine amination steps .
  • Catalysts : Palladium catalysts or Lewis acids (e.g., AlCl₃) may accelerate coupling reactions between pyridine and pyrimidine moieties .
    Optimization involves iterative adjustments to these parameters, monitored via HPLC for intermediate purity .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., methyl groups at N and C6) and verifying trifluoromethyl (-CF₃) and chloro substituents .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for research-grade material) and detects impurities from incomplete reactions or degradation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing regioisomers .
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between pyridine and pyrimidine rings, which influence biological activity .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Stereochemical purity : Impurities in trifluoromethyl or chloro substituents (≤2%) can drastically alter bioactivity. Use chiral HPLC or capillary electrophoresis to assess enantiomeric excess .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native) affect potency. Standardize assays using validated protocols from repositories like PubChem .
  • Solubility and formulation : The compound’s logP (~3.5) suggests limited aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) at concentrations below 0.1% to avoid cytotoxicity artifacts .
    Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm mechanism-specific effects .

Advanced: What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic degradation : Conduct hydrolysis studies at varying pH (2–12) and temperatures (20–50°C) to identify breakdown products (e.g., demethylation of N-methyl groups or cleavage of the pyridine-pyrimidine bond) .
  • Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism. LC-MS/MS tracks metabolites like 3-chloro-5-(trifluoromethyl)pyridinol .
  • Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions; monitor via HPLC for photodegradation products, such as hydroxylated derivatives .
  • QSAR modeling : Predict persistence and bioaccumulation using software like EPI Suite, incorporating experimental logKow and half-life data .

Advanced: How can computational methods be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains). Focus on key residues forming hydrogen bonds with the pyrimidinamine group .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes over 100-ns trajectories to assess stability of the trifluoromethyl group in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing chloro with fluoro) on binding affinity .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding prioritization of synthetic analogs for in vivo testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine

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